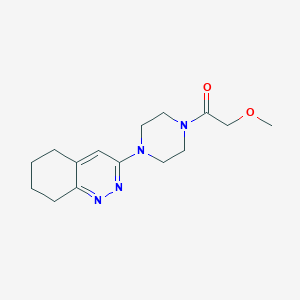
2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its composition. It contains an indole nucleus, which is aromatic in nature and known for its excessive π-electrons delocalization . This makes it similar to the benzene ring, where electrophilic substitution occurs readily .Applications De Recherche Scientifique
σ1 Receptor Antagonism for Pain Management
The study by J. Díaz et al. (2020) discusses the synthesis and pharmacological activity of a series of compounds, leading to the identification of a σ1 receptor (σ1R) antagonist clinical candidate for pain treatment. This compound demonstrates high aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models, highlighting the potential for developing analgesic agents from similar chemical frameworks J. Díaz et al., 2020.
Antimicrobial Activity
H. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against test microorganisms, suggesting the potential of similar structural motifs in developing antimicrobial agents H. Bektaş et al., 2007.
Anti-Inflammatory and Analgesic Agents
Research by A. Abu‐Hashem et al. (2020) on derivatives derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This study illustrates the therapeutic potential of structurally complex compounds for treating inflammation and pain A. Abu‐Hashem et al., 2020.
Biological and Enzyme Inhibitory Activities
Arif Mermer et al. (2018) explored the synthesis of 1,2,4-Triazole derivatives with a piperazine nucleus, evaluating their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The study demonstrates the versatility of piperazine-containing compounds in targeting a range of biological activities Arif Mermer et al., 2018.
Radiotracer Potential for Oncology
C. Abate et al. (2011) designed analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research underscores the importance of structural modifications in enhancing the diagnostic and therapeutic applications of chemical compounds in oncology C. Abate et al., 2011.
Orientations Futures
Given the diverse applications and biological activities of indole derivatives , there is immense potential for further exploration and development of compounds like “2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone”. Future research could focus on synthesizing a variety of such derivatives and studying their pharmacological activities.
Propriétés
IUPAC Name |
2-methoxy-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-21-11-15(20)19-8-6-18(7-9-19)14-10-12-4-2-3-5-13(12)16-17-14/h10H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKOWYFIHKMSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2887876.png)

![Methyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2887881.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2887885.png)
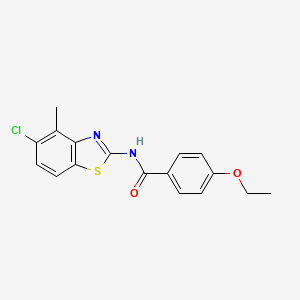
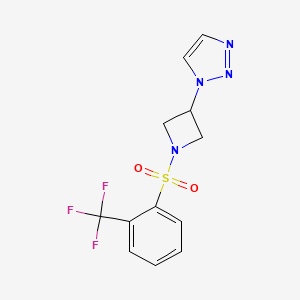
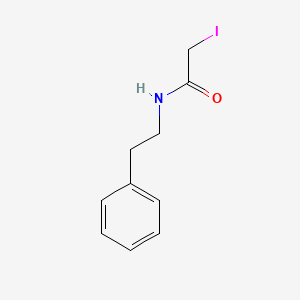
![2-[(3-butoxy-2,2-dimethylcyclobutyl)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2887891.png)
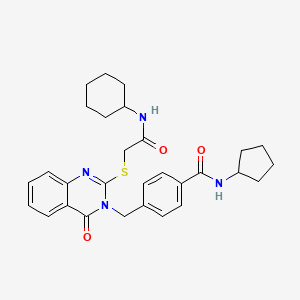
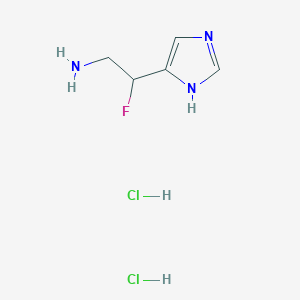
![2-{[4-(1,3-benzodioxol-5-yl)-1-phenyl-1H-imidazol-2-yl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2887895.png)

